molecular formula C8H8BrFO B1521360 1-Bromo-3-ethoxy-5-fluorobenzene CAS No. 212307-87-4

1-Bromo-3-ethoxy-5-fluorobenzene

Cat. No. B1521360
CAS RN: 212307-87-4
M. Wt: 219.05 g/mol
InChI Key: SQLIBVAWDBGNHE-UHFFFAOYSA-N
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Description

1-Bromo-3-ethoxy-5-fluorobenzene, also known as 5-Fluoro-3-ethoxy-1-bromobenzene, is an organic compound with the molecular formula of C8H8BrFO .


Molecular Structure Analysis

The molecular formula of this compound is C8H8BrFO. It has a molecular weight of 219.05 g/mol .


Physical And Chemical Properties Analysis

This compound has a boiling point of 207℃ and a density of 1.457 g/cm³. It should be stored in a sealed container in a dry room .

Scientific Research Applications

Electrochemical Studies

1-Bromo-3-ethoxy-5-fluorobenzene has been studied in the context of electrochemical reactions. For instance, its behavior in electrochemical fluorination has been analyzed, providing insights into the mechanisms of side reactions during fluorination processes (Horio et al., 1996).

Photodissociation Studies

Research has been conducted on the photodissociation of compounds like 1-bromo-3-fluorobenzene, shedding light on the effects of ultraviolet light on such compounds and their energy partitioning in photofragmentation (Gu et al., 2001).

Synthesis Applications

The compound has been used in various synthesis applications. For example, it serves as a precursor in the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene, essential for 18F-arylation reactions in metallo-organic syntheses (Ermert et al., 2004).

Carbonylative Transformations

There has been a systematic study on the carbonylative transformation of 1-bromo-2-fluorobenzenes, highlighting the efficiency of using different types of double nucleophiles in these reactions (Chen et al., 2014).

Vibrational Spectroscopy Analysis

Vibrational spectroscopy studies, including FT-IR and FT-Raman, have been conducted on similar compounds like 1-bromo-3-fluorobenzene. These studies are crucial in understanding the molecular structure and vibrational behaviors of such compounds (Mahadevan et al., 2011).

Chemoselectivity and Catalysis

The compound's role in chemoselectivity and catalysis, particularly in Suzuki-Miyaura C-C coupling reactions, has been explored. This is vital for the synthesis of fluorinated biphenyl derivatives, which are important in pharmaceuticals and material science (Erami et al., 2017).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-3-ethoxy-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLIBVAWDBGNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10667289
Record name 1-Bromo-3-ethoxy-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10667289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

212307-87-4
Record name 1-Bromo-3-ethoxy-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10667289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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